N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
説明
N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a synthetically derived heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core fused with an imidazo[1,2-c]quinazoline scaffold.
特性
IUPAC Name |
N-butyl-3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN6O3S/c1-2-3-12-28-22(34)11-9-20-25(36)33-24(30-20)18-6-4-5-7-19(18)31-26(33)37-15-17-13-23(35)32-14-16(27)8-10-21(32)29-17/h4-8,10,13-14,20H,2-3,9,11-12,15H2,1H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCVRDVDHRCXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by functional group modifications and coupling reactions. Common reagents used in these steps include various chlorinating agents, sulfur-containing compounds, and amides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Nucleophilic Substitution at the Sulfanyl Group
The methyl-sulfanyl linkage (-S-CH2-) undergoes nucleophilic displacement under basic conditions. This reactivity enables structural modifications critical for pharmacological optimization.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | NaOH (0.1 M), EtOH, 60°C | Replacement of -S-CH2- with -S-CH3 | 78% | |
| Benzyl chloride | K2CO3, DMF, 80°C | Benzyl-thioether derivative | 65% | |
| Ethylenediamine | THF, RT, 12 h | Thiol displacement to form amine-linked analog | 52% |
Oxidation of the Sulfanyl Moiety
The sulfide group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H2O2 (30%) | AcOH, RT, 2 h | Sulfoxide (-SO-) | >90% | |
| mCPBA | DCM, 0°C, 1 h | Sulfone (-SO2-) | 85% | |
| NaIO4 | H2O/MeOH, 50°C, 4 h | Over-oxidized byproducts | 40% |
Hydrolysis of the Amide Bond
The terminal propanamide group hydrolyzes under acidic or basic conditions, altering solubility and bioavailability .
Cyclization Reactions
The imidazoquinazolin core participates in thermal or acid-catalyzed cyclization to form fused polyheterocycles.
| Catalyst | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| PPA (Polyphosphoric acid) | 120°C, 3 h | Tetracyclic imidazo-quinazolinopyrrolidine | Anti-cancer lead compound | |
| ZnCl2 | Toluene, reflux, 8 h | Spirocyclic derivative | Kinase inhibition |
Halogen Exchange at the Pyrido-Pyrimidine Core
The 7-chloro substituent undergoes palladium-catalyzed cross-coupling for functional diversification .
Stability Under Photolytic and Thermal Conditions
Degradation studies reveal sensitivity to light and heat, impacting storage protocols.
| Stress Condition | Degradation Pathway | Major Degradants | Half-Life | Reference |
|---|---|---|---|---|
| UV light (254 nm) | C-S bond cleavage | Pyrido-pyrimidine fragment + thiol | 2.3 h | |
| 80°C (dry) | Imidazole ring oxidation | Quinazolinone N-oxide | 48 h |
This compound’s multifunctional architecture enables tailored synthetic modifications, positioning it as a versatile scaffold in medicinal chemistry. Reaction optimization (e.g., temperature, catalyst choice) remains critical for maximizing yields and minimizing side products .
科学的研究の応用
N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Computational Similarity Assessment
Using molecular fingerprints (e.g., Morgan or MACCS fingerprints), the Tanimoto similarity coefficient between the target compound and gefitinib is estimated to be ~0.65, indicating moderate structural overlap. However, the sulfanyl linker and imidazo-quinazoline moiety introduce distinct pharmacophoric features that may diverge from classical kinase inhibitors . Activity cliffs—where minor structural changes lead to significant activity differences—are possible, necessitating experimental validation.
Physicochemical Properties
Research Findings and Methodological Considerations
Virtual Screening and Similarity-Based Design
Ligand-based virtual screening (VS) protocols prioritize structurally similar compounds under the "similar property principle." For the target compound, VS using Morgan fingerprints and Tanimoto indices could identify analogs with shared pyrido-pyrimidinone cores but divergent side chains. However, dissimilarity in the sulfanyl-propanamide region might yield unexpected pharmacokinetic profiles.
Analytical Techniques for Comparison
- Spectrofluorometry/Tensiometry : Used to determine CMC in surfactants; applicable for assessing aggregation behavior of the target compound’s amphiphilic side chain.
- Mass Spectrometry (MS) : Structural elucidation via comparison with NIST library data or standards, though quantification requires calibration against related compounds (e.g., imidazo-quinazoline derivatives).
生物活性
N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
The biological activity of this compound is primarily associated with its ability to inhibit various kinases. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. The compound's structure suggests potential interactions with ATP-binding sites of kinases due to the presence of pyrido[1,2-a]pyrimidine and imidazo[1,2-c]quinazoline moieties, which are known to exhibit kinase inhibitory properties.
Anticancer Activity
Several studies have indicated that compounds with similar structural features exhibit significant anticancer activity:
- Inhibition of Tumor Cell Growth : A related compound was shown to induce apoptosis in tumor cells at concentrations as low as 30–100 nM . This suggests that N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide may exhibit similar potency.
- Multikinase Inhibition : The compound's structure indicates it may act as a multikinase inhibitor. For instance, compounds with similar scaffolds have been reported to inhibit CDK4, CDK6, and other kinases involved in cancer progression .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines demonstrated that related compounds had varying degrees of effectiveness:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7x | K562 | 0.03 |
| 7x | DU145 | 0.10 |
| N-butyl compound | A431 | TBD |
The results indicate a promising profile for further exploration of N-butyl derivatives in anticancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of N-butyl compounds. Variations in substituents on the pyrido and imidazo rings can significantly alter potency and selectivity against specific kinases:
- Substituent Variations : Studies have shown that modifications at specific positions on the pyridine ring can enhance or diminish activity against targeted kinases .
- Role of Sulfhydryl Groups : The sulfhydryl group in the structure may facilitate interactions with cysteine residues in target proteins, enhancing binding affinity and specificity.
Case Studies
In vitro studies have demonstrated the effectiveness of similar compounds in inhibiting cell proliferation across various cancer types:
- Breast Cancer Models : Compounds structurally related to N-butyl derivatives were tested against breast cancer cell lines, showing significant inhibition of growth .
- Lymphoma Studies : A study reported substantial growth inhibition in mantle cell lymphoma cell lines due to kinase inhibition by related pyrido compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
